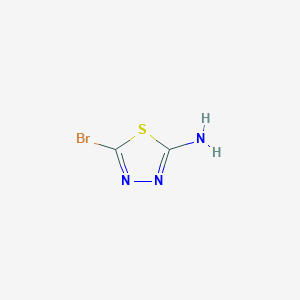

5-Bromo-1,3,4-thiadiazol-2-amine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrN3S/c3-1-5-6-2(4)7-1/h(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYQQFBHCFPEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394667 | |

| Record name | 5-bromo-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37566-39-5 | |

| Record name | 5-bromo-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3,4-thiadiazol-2-amine is a halogenated heterocyclic compound that serves as a crucial building block in synthetic organic and medicinal chemistry. Its thiadiazole core is a key pharmacophore found in a variety of biologically active molecules, demonstrating a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of the bromine atom and the amino group provides versatile handles for further chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents.[4][5] This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound.

Core Chemical Properties

This compound is typically an off-white to pale yellow crystalline solid at room temperature. A summary of its key chemical and physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₂BrN₃S | [4] |

| Molecular Weight | 180.03 g/mol | [4] |

| CAS Number | 37566-39-5 | [4] |

| Appearance | Solid, powder | |

| Melting Point | 178-182 °C (decomposes) | [4] |

| Boiling Point (Predicted) | 314.1 ± 25.0 °C | [4] |

| pKa (Predicted) | 1.76 ± 0.10 | [4] |

| InChI | 1S/C2H2BrN3S/c3-1-5-6-2(4)7-1/h(H2,4,6) | |

| InChIKey | GLYQQFBHCFPEEU-UHFFFAOYSA-N | |

| SMILES | Nc1nnc(Br)s1 |

Spectral Data

-

¹H NMR (300 MHz, DMSO-d₆): δ 7.52 (broad singlet, 2H, NH₂)[4]

-

Mass Spectrometry (ES+): m/z 181 ([M+H]⁺, calculated value: 180.0)[4]

-

¹³C NMR: A spectrum is available for reference.[6]

-

Infrared (IR) Spectroscopy: For primary amines, characteristic N-H stretching vibrations are typically observed in the range of 3400-3250 cm⁻¹ (two bands). The N-H bending vibration for primary amines is expected in the 1650-1580 cm⁻¹ region.[7] The C=N stretching vibration of the thiadiazole ring is typically found between 1590–1636 cm⁻¹, and the C-S-C stretching is observed in the 812-854 cm⁻¹ range.[8]

Experimental Protocols

Synthesis of this compound from 2-Amino-1,3,4-thiadiazole

This protocol details a common method for the bromination of 2-amino-1,3,4-thiadiazole to yield the target compound.

Materials:

-

2-Amino-1,3,4-thiadiazole (5 g, 48.45 mmol)

-

Methanol (70 mL)

-

Sodium bicarbonate (8.14 g, 96.90 mmol)

-

Bromine (2.5 mL, 48.45 mmol)

-

Methanol-ether (1:1, v/v)

-

Dichloromethane-methanol (99:1, v/v)

-

Reaction flask

-

Stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

A solution of 2-amino-1,3,4-thiadiazole in methanol is prepared in a reaction flask.[4]

-

Sodium bicarbonate and bromine are added sequentially to the solution.[4]

-

The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed (approximately 30-40 minutes).[4]

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.[4]

-

The crude product is triturated with a 1:1 (v/v) mixture of methanol and ether to yield this compound as a white solid.[4]

-

The mother liquor, which may contain residual product, can be further purified by flash column chromatography using a 99:1 (v/v) mixture of dichloromethane and methanol as the eluent.[4]

-

The final product's identity and purity are confirmed by nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) analysis, with an expected yield of approximately 99%.[4]

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in the synthesis of more complex heterocyclic systems. The amino group can undergo various reactions, including acylation, alkylation, and diazotization, while the bromo substituent can be displaced or participate in cross-coupling reactions.

This compound serves as a key building block for the synthesis of:

-

Thiadiazolo[3,2-α]pyrimidin-7-ones , which exhibit diverse biological activities.[4]

-

2-Bromoimidazo[2,1-b][8][9]thiadiazoles through reaction with α-bromo ketones.[4]

The 1,3,4-thiadiazole scaffold is of significant interest in medicinal chemistry due to its presence in numerous compounds with a wide array of pharmacological activities, including:

-

Antimicrobial Agents: Derivatives of 2-amino-1,3,4-thiadiazole have shown potent antibacterial and antifungal properties.[3][10][11]

-

Anticancer Agents: The thiadiazole ring is a component of several compounds investigated for their cytotoxic effects against various cancer cell lines.[1][10]

-

Anti-inflammatory Agents: Certain 1,3,4-thiadiazole derivatives have demonstrated anti-inflammatory activity.[1]

While specific signaling pathway inhibition by this compound itself is not extensively documented, its derivatives have been explored as inhibitors of various enzymes and pathways. For instance, derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine have been identified as potent inhibitors of Bloom helicase, an important enzyme in DNA repair, suggesting a potential application in cancer therapy.[12]

Mandatory Visualizations

Caption: Synthesis and purification workflow for this compound.

References

- 1. japsonline.com [japsonline.com]

- 2. chemmethod.com [chemmethod.com]

- 3. dovepress.com [dovepress.com]

- 4. 2-AMINO-5-BROMO-[1,3,4]THIADIAZOLE CAS#: 37566-39-5 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. growingscience.com [growingscience.com]

- 9. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 10. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Bromo-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-Bromo-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole scaffold is a key feature in a variety of pharmacologically active molecules, exhibiting a broad range of biological activities.[1][2] This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key workflows to support further research and development.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, these properties are shaped by the interplay of the polar 2-amino-1,3,4-thiadiazole core and the electron-withdrawing bromo substituent.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound. It is important to note that while some data are experimentally determined, others are predicted and should be considered as such.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 37566-39-5 | [3] |

| Molecular Formula | C₂H₂BrN₃S | [3] |

| SMILES | Nc1nnc(Br)s1 | [3] |

| InChI Key | GLYQQFBHCFPEEU-UHFFFAOYSA-N | [3] |

Table 1: General Identifiers for this compound

| Property | Value | Type | Source |

| Molecular Weight | 180.03 g/mol | Experimental | [3] |

| Melting Point | 178-182 °C (decomposes) | Experimental | [3][4] |

| Boiling Point | 314.1 ± 25.0 °C | Predicted | [4] |

| pKa | 1.76 ± 0.10 | Predicted | Chemicalize |

| logP | 1.25 | Predicted | ChemAxon |

Table 2: Key Physicochemical Properties of this compound

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining the key parameters presented above.

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the bromination of 2-amino-1,3,4-thiadiazole.[4]

Materials:

-

2-amino-1,3,4-thiadiazole

-

Methanol

-

Sodium bicarbonate

-

Bromine

-

Diethyl ether

Procedure:

-

Dissolve 2-amino-1,3,4-thiadiazole in methanol in a reaction flask.

-

Sequentially add sodium bicarbonate and bromine to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 30-40 minutes.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Grind the crude product with a 1:1 (v/v) mixture of methanol and diethyl ether to yield the product as a white solid.

-

The mother liquor can be further purified by column chromatography using a dichloromethane-methanol mixture as the eluent to recover any remaining product.[4]

Determination of Melting Point

The melting point is a critical indicator of purity. The capillary method is a standard technique for its determination.

Materials:

-

Dry, powdered sample of this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Introduce a small amount of the dry, powdered sample into a capillary tube.

-

Compact the sample at the bottom of the tube by tapping.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Solubility

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Analytical balance

-

Method for quantifying the dissolved compound (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Add an excess amount of the solid compound to a known volume of the solvent in a vial.

-

Seal the vial and place it on a shaker or rotator in a temperature-controlled environment.

-

Agitate the mixture until equilibrium is reached (typically 24-48 hours).

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Determine the concentration of the compound in the filtered solution using a validated analytical method.

Determination of pKa (Acid Dissociation Constant)

Potentiometric titration is a common and accurate method for determining the pKa of a compound.

Materials:

-

This compound

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system).

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Incrementally add the titrant (acid or base) from the burette, recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the traditional and most reliable method for the experimental determination of logP.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker

-

Analytical method to determine the concentration of the compound in each phase (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Prepare a stock solution of the compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel or vial containing known volumes of both n-octanol and water.

-

Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a small molecule like this compound.

Caption: Experimental workflow for the synthesis and physicochemical characterization of this compound.

Biological Context and Signaling Pathways

While specific signaling pathways for this compound have not been definitively elucidated in publicly available literature, the broader class of 1,3,4-thiadiazole derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][5][6] The biological activity of these compounds is often attributed to the presence of the =N-C-S- moiety within the thiadiazole ring.[7] Further research is required to identify the specific molecular targets and signaling pathways modulated by this compound.

Logical Relationship of Physicochemical Properties to Biological Activity

The physicochemical properties detailed in this guide are critical determinants of the compound's potential biological activity and drug-like properties.

Caption: Logical relationship between physicochemical properties and drug development potential.

This technical guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate further investigation into its properties and potential applications. As new experimental data becomes available, this guide can be updated to provide an even more comprehensive understanding of this promising compound.

References

- 1. This compound [synhet.com]

- 2. dovepress.com [dovepress.com]

- 3. 2-氨基-5-溴-1,3,4-噻二唑 95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-AMINO-5-BROMO-[1,3,4]THIADIAZOLE CAS#: 37566-39-5 [m.chemicalbook.com]

- 5. 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-1,3,4-thiadiazol-2-amine (CAS: 37566-39-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-1,3,4-thiadiazol-2-amine, a key heterocyclic building block in medicinal chemistry and materials science. The document details its physicochemical properties, synthesis, and significant applications as a synthetic intermediate for various biologically active compounds.

Physicochemical Properties

This compound is a yellow solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing essential data for laboratory use, including reaction setup and safety considerations.

| Property | Value | Reference |

| CAS Number | 37566-39-5 | |

| Molecular Formula | C₂H₂BrN₃S | [2] |

| Molecular Weight | 180.03 g/mol | [2] |

| Appearance | Yellow powder/solid | [1] |

| Melting Point | 178-182 °C (decomposes) | [2] |

| Boiling Point | 314.1°C at 760 mmHg | [3] |

| pKa | 1.76 ± 0.10 (Predicted) | [1] |

| Solubility | Sparingly soluble in water | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of 2-amino-1,3,4-thiadiazole. The latter is typically prepared from the cyclization of thiosemicarbazide.[4][5] A detailed experimental protocol for the bromination step, as adapted from patent literature, is provided below.

Experimental Protocol: Synthesis via Bromination

This protocol describes the synthesis of this compound from 2-amino-1,3,4-thiadiazole.[4]

Materials:

-

2-amino-1,3,4-thiadiazole

-

Acid solution (e.g., 3-5% aqueous solution of an acid agent)

-

Bromine

-

Oxidizing agent (e.g., hydrogen peroxide, sodium hypochlorite)

-

Alkali solution for neutralization

Procedure:

-

Pretreatment: Dissolve 2-amino-1,3,4-thiadiazole in the acid solution to form a homogenous reaction mixture.

-

Initial Bromination: Add bromine to the solution and allow the preliminary reaction to proceed.

-

Oxidative Bromination: Introduce an oxidizing agent to the reaction mixture to facilitate the complete bromination of the thiadiazole ring. The reaction temperature is maintained between 15-30 °C.

-

Alkali Analysis (Workup): Neutralize the reaction mixture with an alkali solution to precipitate the crude product.

-

Purification: The resulting precipitate, this compound, is then collected by filtration, washed, and can be further purified by recrystallization.

Applications in Organic Synthesis

This compound is a versatile intermediate in the synthesis of various fused heterocyclic systems, which are of significant interest in drug discovery due to their diverse biological activities.

Synthesis of Thiadiazolo[3,2-a]pyrimidin-7-ones

This class of compounds has been investigated for a range of biological activities.[3] The synthesis typically involves the reaction of this compound with a β-keto ester or equivalent, followed by cyclization.

This protocol outlines the synthesis of a key thiadiazolo[3,2-a]pyrimidine intermediate.[6]

Materials:

-

This compound

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA)

Procedure:

-

A mixture of this compound and ethyl acetoacetate is heated in the presence of polyphosphoric acid.

-

The reaction involves the initial formation of an intermediate via addition, followed by hydrolysis of the ester and subsequent cyclization to yield the fused ring system.

-

The product is isolated from the reaction mixture and purified.

Synthesis of Imidazo[2,1-b][3][7][8]thiadiazoles

Imidazo[2,1-b][3][7][8]thiadiazole derivatives are another important class of heterocyclic compounds with reported biological activities, including anticancer and antimicrobial properties.[7][9]

This protocol describes a general method for synthesizing imidazo[2,1-b][3][7][8]thiadiazoles.[7]

Materials:

-

This compound

-

α-Bromo ketone (e.g., phenacyl bromide)

-

Dry ethanol

Procedure:

-

A solution of this compound and an appropriate α-bromo ketone in dry ethanol is refluxed.

-

The reaction proceeds through the formation of an iminothiadiazole intermediate.

-

This intermediate undergoes dehydrative cyclization to form the fused imidazo[2,1-b][3][7][8]thiadiazole ring system.

-

The product precipitates upon cooling and can be collected and purified.

Biological Activities of 1,3,4-Thiadiazole Derivatives

While specific biological activity data for this compound is not extensively reported in the literature, the 1,3,4-thiadiazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities. The biological activity of these derivatives is often attributed to the presence of the =N-C-S moiety.[10]

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant potential in various therapeutic areas:

-

Antimicrobial Activity: Many derivatives exhibit broad-spectrum antibacterial and antifungal activities.[11][12]

-

Anticancer Activity: Certain substituted 1,3,4-thiadiazoles have shown potent anticancer activity against various human tumor cell lines.[9][13]

-

Anti-inflammatory and Analgesic Activity: Some compounds containing the 1,3,4-thiadiazole ring have been reported to possess anti-inflammatory and analgesic properties.[13]

-

Anticonvulsant Activity: The 1,3,4-thiadiazole nucleus is also a feature in some compounds with anticonvulsant effects.[5]

-

Antitubercular Activity: Several derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[12][14]

It is important to note that the biological activity is highly dependent on the nature and position of the substituents on the thiadiazole ring. The bromo-substituent at the 5-position in the title compound can serve as a handle for further chemical modifications to generate libraries of diverse compounds for biological screening.

Conclusion

This compound is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its straightforward synthesis and the reactivity of the bromine atom make it an excellent starting material for the preparation of a wide array of fused heterocyclic compounds. While direct biological data on this specific compound is limited, the extensive research into its derivatives highlights the importance of the 1,3,4-thiadiazole scaffold in the development of new therapeutic agents. This guide provides a solid foundation for researchers looking to utilize this compound in their synthetic and drug discovery endeavors.

References

- 1. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. SYNTHESIS OF IMIDAZO[2,1-b][1,3,4]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. dovepress.com [dovepress.com]

- 13. japsonline.com [japsonline.com]

- 14. Synthesis and biological evaluation of new imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 5-Bromo-1,3,4-thiadiazol-2-amine from Thiosemicarbazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-1,3,4-thiadiazol-2-amine, a valuable building block in medicinal chemistry, starting from the readily available precursor, thiosemicarbazide. The synthesis is presented as a robust two-step process, involving the initial cyclization of thiosemicarbazide to form 2-amino-1,3,4-thiadiazole, followed by the regioselective bromination of this intermediate.

This document details the experimental protocols for each step, presents all available quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound from thiosemicarbazide is most effectively achieved through a two-step synthetic sequence. The first step involves the acid-catalyzed cyclization of thiosemicarbazide to yield the core heterocyclic structure, 2-amino-1,3,4-thiadiazole. The subsequent step is the selective bromination at the 5-position of the thiadiazole ring.

biological activity of 1,3,4-thiadiazole derivatives

An In-depth Technical Guide to the Biological Activity of 1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of pharmacological activities.[1][2][3] Derivatives of 1,3,4-thiadiazole are integral components of numerous therapeutic agents, demonstrating activities that span antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][4][5] The biological prowess of this scaffold is often attributed to the strong aromaticity of the ring system, which imparts significant in vivo stability.[6][7] Furthermore, the mesoionic character of the ring allows these compounds to readily cross cellular membranes and interact with biological targets, often leading to good bioavailability.[6][8][9] This guide provides a detailed overview of the key biological activities of 1,3,4-thiadiazole derivatives, focusing on quantitative data, mechanisms of action, and the experimental protocols used for their evaluation.

General Synthesis of 1,3,4-Thiadiazole Derivatives

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is commonly achieved through the cyclization of thiosemicarbazides with various reagents. A prevalent method involves the reaction of thiosemicarbazide or its derivatives with carboxylic acids or acid chlorides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[4][6][10][11] This versatile approach allows for the introduction of a wide range of substituents at the C2 and C5 positions, enabling the systematic exploration of structure-activity relationships (SAR).

Caption: General workflow for the synthesis of 1,3,4-thiadiazole derivatives.

Anticancer Activity

1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a wide array of human cancer cell lines, including breast, lung, colon, and leukemia.[12][13] Their mechanism of action is often multifaceted, involving interference with DNA synthesis, induction of apoptosis, and inhibition of key enzymes and proteins crucial for cancer progression.[12][13][14] The structural similarity of the thiadiazole ring to pyrimidine, a building block of nucleic acids, is believed to contribute to its ability to disrupt DNA replication processes in cancer cells.[9][13][14]

Mechanisms of Anticancer Action

The antitumor capacity of these derivatives is linked to their ability to target a diverse range of molecular pathways.[6] Key mechanisms include:

-

Enzyme Inhibition: They have been shown to inhibit enzymes like histone deacetylases (HDACs), topoisomerase II, carbonic anhydrases (specifically tumor-associated CA IX), and various kinases such as EGFR, HER-2, and Abl kinase.[6][9][12][15]

-

Tubulin Polymerization: Certain derivatives act as microtubule-destabilizing agents, binding to tubulin and disrupting mitotic processes, which leads to cell cycle arrest and apoptosis.[12]

-

DNA Interaction: The mesoionic nature of the ring facilitates crossing cellular membranes to interact with biological targets like DNA, interfering with replication.[6][9]

Caption: Key molecular targets and mechanisms of 1,3,4-thiadiazole anticancer activity.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 1,3,4-thiadiazole derivatives against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | Activity (IC₅₀) | Reference |

| ST10 | MDA-MB-231 (Breast) | 64.2 µM | [13] |

| ST3 | MDA-MB-231 (Breast) | 73.8 µM | [13] |

| ST8 | MDA-MB-231 (Breast) | 75.2 µM | [13] |

| Compound 70 | K562 (Leukemia) | 7.4 µM (Abl kinase) | [14] |

| Compound 55-57 | MCF-7 (Breast) | 1.01–2.04 µM | [14] |

| Compound 77 | HepG-2 (Liver) | 84.9 ± 5.9 µM | [14] |

| Compound 77 | MCF-7 (Breast) | 63.2 ± 2.9 µM | [14] |

| Compound 2g | LoVo (Colon) | 2.44 µM | [6] |

| Compound 2g | MCF-7 (Breast) | 23.29 µM | [6] |

| Compound 22d | MCF-7 (Breast) | 1.52 µM | [9] |

| Compound 22d | HCT-116 (Colon) | 10.3 µM | [9] |

| Compound 32a | HePG-2 (Liver) / MCF-7 (Breast) | 3.31-9.31 µM | [9] |

| Compound 32a | EGFR Kinase | 0.08 µM | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation, commonly used to determine the cytotoxic potential of chemical compounds.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5 × 10³ cells/well). The plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized 1,3,4-thiadiazole derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours). A control group receives only the vehicle (DMSO).

-

MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 3-4 hours.

-

Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. A solubilizing agent, such as DMSO or isopropanol, is then added to each well to dissolve these crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Derivatives of 1,3,4-thiadiazole are well-documented for their potent and broad-spectrum antimicrobial properties, showing efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[7][16]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC) or the diameter of the inhibition zone in an agar diffusion assay.

| Compound ID | Microorganism | Activity (MIC or Inhibition Zone) | Reference |

| Derivative 58a | Enterococcus faecalis | 12 mm inhibition zone | [16] |

| Derivative 14a | Bacillus polymyxa / Pseudomonas aeruginosa | 2.5 µg/mL (MIC) | [16] |

| Unnamed Derivative | Staphylococcus epidermidis | 31.25 µg/mL (MIC) | [16] |

| Unnamed Derivative | Micrococcus luteus | 15.63 µg/mL (MIC) | [16] |

| Compound 30 | Xanthomonas oryzae pv. oryzae | 1.8 mg/L (EC₅₀) | [17] |

| Compound 30 | Xanthomonas oryzae pv. oryzicola | 2.1 mg/L (EC₅₀) | [17] |

| Compound 4i | Phytophthora infestans (Fungus) | 3.43 µg/mL (EC₅₀) | [18] |

Experimental Protocol: Agar Diffusion Method

This method is widely used to evaluate the antimicrobial activity of chemical compounds.

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared, sterilized, and poured into sterile Petri plates.

-

Inoculum Preparation: The test microorganisms are grown in a liquid broth medium to achieve a specific turbidity, often corresponding to a McFarland standard (e.g., 0.5, which is approximately 1.5 × 10⁸ CFU/mL for bacteria).

-

Inoculation: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of the agar plates.

-

Well/Disc Application:

-

Well Diffusion: Sterile wells (e.g., 6 mm in diameter) are punched into the agar. A specific volume of the test compound solution (at a known concentration) is added to each well.

-

Disc Diffusion: Sterile filter paper discs are impregnated with a known amount of the test compound and placed on the agar surface.

-

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48-72 hours for fungi).

-

Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well or disc where microbial growth is prevented) in millimeters. A standard antibiotic (e.g., Ciprofloxacin, Ampicillin) is used as a positive control.[7][16]

Caption: Workflow for the agar diffusion antimicrobial screening method.

Anti-inflammatory and Analgesic Activities

Several series of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their potential to reduce inflammation and pain.[19][20] These compounds often exhibit significant activity in in vivo models with the added benefit of reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[19][20] The mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[20]

Quantitative Data: Anti-inflammatory Activity

| Compound Series | Animal Model | Activity (% Inhibition) | Reference |

| Thiadiazole-pyrazole/pyrrole amides | Carrageenan-induced rat paw edema | 53-77% inhibition at 3h | [21] |

| Schiff bases of 2,5-disubstituted-1,3,4-thiadiazole | Carrageenan-induced rat paw edema | Significant edema reduction | [20] |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Carrageenan-induced rat paw edema | Fair anti-inflammatory activity | [19] |

Experimental Protocol: Carrageenan-Induced Paw Edema Test

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of pharmacological agents.

-

Animal Acclimatization: Laboratory animals, typically Wistar rats or Swiss albino mice, are acclimatized to laboratory conditions for a week before the experiment. They are usually fasted overnight before the test but allowed access to water.

-

Grouping and Administration: Animals are divided into groups: a control group (receives vehicle), a standard group (receives a reference drug like Indomethacin), and test groups (receive different doses of the synthesized thiadiazole derivatives). The compounds are typically administered orally or intraperitoneally.

-

Edema Induction: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, usually 0.1 mL of a 1% carrageenan solution in saline, is administered into the hind paw of each rat.

-

Paw Volume Measurement: The volume of the injected paw is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The degree of edema is calculated as the increase in paw volume compared to the initial volume. The percentage of inhibition of inflammation for each group is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.[21]

Enzyme Inhibition

The 1,3,4-thiadiazole scaffold is a privileged structure for designing specific enzyme inhibitors. Its ability to coordinate with metal ions in active sites and form hydrogen bonds makes it a potent inhibitor for various enzymes.

-

Carbonic Anhydrase (CA) Inhibition: Derivatives are well-known inhibitors of CAs, with some, like Acetazolamide and Methazolamide, being clinically used drugs.[22] Research has focused on developing inhibitors selective for tumor-associated isoforms like CA IX.[15][23][24]

-

α-Glucosidase Inhibition: Several 1,3,4-thiadiazole-bearing Schiff bases have been identified as potent α-glucosidase inhibitors, showing promise for the management of type 2 diabetes.[5][25]

-

Aminopeptidase N (APN) Inhibition: APN is a zinc-dependent enzyme involved in tumor invasion and metastasis. 1,3,4-thiadiazole derivatives have been developed as potent APN inhibitors with IC₅₀ values in the micromolar range.[26]

Quantitative Data: Enzyme Inhibition

| Compound ID | Target Enzyme | Activity (IC₅₀) | Reference |

| Analogue 8 | α-Glucosidase | 1.10 ± 0.10 µM | [5][25] |

| Analogue 9 | α-Glucosidase | 1.30 ± 0.10 µM | [5][25] |

| Analogue 4 | α-Glucosidase | 2.20 ± 0.10 µM | [5][25] |

| Various Derivatives | Aminopeptidase N (APN) | Micromolar range | [26] |

| 1a-r, 2a-c series | Carbonic Anhydrase IX | N/A (QSAR Study) | [15][23][24] |

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a buffer (e.g., phosphate buffer, pH 6.8). A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer.

-

Assay Procedure: In a 96-well plate, a small volume of the enzyme solution is pre-incubated with various concentrations of the thiadiazole inhibitor for a defined period (e.g., 10 minutes) at 37°C. Acarbose is used as a standard inhibitor.[25]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to each well.

-

Incubation and Termination: The plate is incubated for another period (e.g., 20 minutes) at 37°C. The reaction is then stopped by adding a solution of sodium carbonate (Na₂CO₃).

-

Absorbance Measurement: The amount of p-nitrophenol released by the enzymatic hydrolysis of pNPG is quantified by measuring the absorbance at 405 nm.

-

Calculation: The percentage of enzyme inhibition is calculated, and the IC₅₀ value for each compound is determined from the dose-response curve.

References

- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. mdpi.com [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. bu.edu.eg [bu.edu.eg]

- 12. bepls.com [bepls.com]

- 13. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]

- 14. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. thaiscience.info [thaiscience.info]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 23. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-1,3,4-thiadiazol-2-amine: A Core Heterocyclic Scaffold in Medicinal Chemistry

Abstract

5-Bromo-1,3,4-thiadiazol-2-amine is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a diverse array of biologically active molecules. While direct quantitative data on the biological efficacy of the core compound is not extensively reported in publicly available literature, its significance lies in its role as a versatile intermediate for the development of potent therapeutic agents. This technical guide provides a comprehensive review of this compound, detailing its synthesis, chemical properties, and its instrumental role in the generation of derivatives with significant antimicrobial and anticancer activities. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds for therapeutic applications.

Introduction

The 1,3,4-thiadiazole ring is a well-established pharmacophore in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] The unique electronic and structural features of the thiadiazole nucleus contribute to its ability to interact with various biological targets. This compound, in particular, offers a reactive bromine atom and a primary amine group, providing two key sites for chemical modification and the construction of more complex molecular architectures. This guide will focus on the synthesis and characterization of this core scaffold and its utility as a precursor to medicinally important compounds.

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of its precursor, 2-amino-1,3,4-thiadiazole. A common method is detailed in the patent literature, which outlines a multi-step process.[3]

General Synthesis Workflow

The synthesis can be broadly categorized into three main stages: preparation of the starting material, the bromination reaction, and the final work-up and purification.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the patent literature and provides a representative method for the synthesis of this compound.[3]

Materials:

-

2-Amino-1,3,4-thiadiazole

-

Aqueous acid solution (e.g., 2-6% concentration)

-

Bromine (Br₂)

-

Oxidizing agent (e.g., hydrogen peroxide, sodium hypochlorite)

-

Aqueous sodium hydroxide solution (e.g., 5%)

-

Suitable solvents for washing and recrystallization

Procedure:

-

Pretreatment: Dissolve 2-amino-1,3,4-thiadiazole in an aqueous acid solution to form a homogeneous solution to be reacted. The mass fraction of the acid in the solution is typically between 2-6%.[3]

-

Bromination:

-

Cool the solution to be reacted to a temperature of 10 °C or lower.

-

Add bromine dropwise to the solution while maintaining the temperature. The molar ratio of 2-amino-1,3,4-thiadiazole to bromine is generally in the range of 1:0.30 to 1:0.60.[3]

-

Introduce an oxidant to the reaction mixture. The mass ratio of 2-amino-1,3,4-thiadiazole to the oxidant is typically between 1:20 and 1:50.[3]

-

Allow the reaction to proceed at a temperature of 15-30 °C to obtain the brominated material.[3]

-

-

Alkali Separation and Purification:

-

Add the brominated material to water and cool the mixture to approximately 0 °C.[3]

-

Adjust the pH of the solution to around 6.5 by the dropwise addition of a 5% sodium hydroxide solution.[3]

-

Maintain the temperature for about 1 hour after the pH adjustment.

-

Filter the resulting precipitate, wash it with water, and dry it to obtain the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent.

-

Physicochemical Properties and Characterization

The structural integrity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C₂H₂BrN₃S | [4] |

| Molecular Weight | 180.03 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 178-182 °C (decomposes) | [4] |

| CAS Number | 37566-39-5 | [4] |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): The amine protons typically appear as a broad singlet. Aromatic protons of substituted derivatives resonate in the range of 6.7–7.5 ppm, while the thiadiazole amine protons are observed between 7.6-8.04 ppm.[5]

-

¹³C NMR (DMSO-d₆): The carbon atoms of the 1,3,4-thiadiazole ring are characteristically observed, with the C=N group appearing in the range of 148-169 ppm.[5]

-

Infrared (IR) Spectroscopy (KBr): The spectra show characteristic stretching vibrations for the primary amine (N-H) in the range of 3072-3400 cm⁻¹. The C=N stretching of the thiadiazole ring is typically observed between 1590–1636 cm⁻¹, and the C-S-C stretching is found in the 812-854 cm⁻¹ region.[5]

-

Mass Spectrometry (LC-MS): The molecular ion peak corresponding to the calculated molecular weight confirms the identity of the compound.[5]

Biological Activities and Applications in Drug Development

While extensive quantitative biological data for this compound itself is limited in the available literature, its primary significance is as a versatile scaffold for the synthesis of derivatives with a wide range of pharmacological activities. The bromo and amino functionalities serve as handles for further chemical modifications, leading to the development of potent antimicrobial and anticancer agents.

Role as a Pharmacophore in Antimicrobial Agents

Derivatives of this compound have been extensively investigated for their antimicrobial properties. The introduction of various substituents at the 5-position has led to compounds with significant activity against a range of bacterial and fungal pathogens.

For instance, a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines demonstrated notable antibacterial activity. The 5-(4-bromophenyl) derivative, in particular, showed significant efficacy against both Gram-positive and Gram-negative bacteria.[3]

General Antimicrobial Assay Protocol (Agar Disk Diffusion Method):

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is uniformly inoculated with the microbial suspension.

-

Application of Test Compound: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured.

Role as a Precursor for Anticancer Agents

The 1,3,4-thiadiazole scaffold is a key component in a number of compounds with demonstrated anticancer activity. The ability to introduce diverse functionalities onto the this compound core allows for the fine-tuning of cytotoxic activity against various cancer cell lines.

Derivatives have been shown to induce apoptosis and inhibit cell proliferation in cancer cells. For example, certain 5-aryl-1,3,4-thiadiazole-2-amine derivatives have exhibited promising cytotoxic effects against cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer).[6]

General Anticancer Assay Protocol (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated, which represents the concentration of the compound that inhibits 50% of cell growth.

Logical Relationships in Structure-Activity

The biological activity of derivatives of this compound is highly dependent on the nature of the substituent at the 5-position. This relationship can be visualized as a logical flow where the core scaffold is modified to generate compounds with specific therapeutic properties.

Caption: Structure-Activity Relationship Logic.

Conclusion

This compound is a highly valuable and versatile heterocyclic intermediate in the field of medicinal chemistry. While the core molecule itself is not extensively characterized for its direct biological activities, its true potential is realized through its role as a foundational scaffold for the synthesis of a vast array of derivatives. The presence of reactive sites allows for systematic structural modifications, leading to the discovery of potent antimicrobial and anticancer agents. This technical guide has provided a comprehensive overview of the synthesis, characterization, and, most importantly, the application of this compound in drug discovery and development. Future research in this area will undoubtedly continue to leverage this core structure to generate novel therapeutic candidates with improved efficacy and selectivity.

References

- 1. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 2. benchchem.com [benchchem.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

Spectroscopic Profile of 5-Bromo-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Bromo-1,3,4-thiadiazol-2-amine (CAS No: 37566-39-5). Due to the limited availability of directly published spectra for this specific molecule, this document compiles expected spectroscopic characteristics based on data from analogous 1,3,4-thiadiazole derivatives and general principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.0 - 8.0 | Singlet (broad) | -NH₂ |

| ¹³C | ~170 | - | C2 (C-NH₂) |

| ¹³C | ~155 | - | C5 (C-Br) |

Note: NMR spectra are typically recorded in deuterated solvents such as DMSO-d₆. The chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400 - 3250 | Strong, Broad | N-H stretch (primary amine) |

| 1650 - 1580 | Medium | N-H bend (primary amine) |

| 1600 - 1550 | Medium to Strong | C=N stretch (thiadiazole ring) |

| 1335 - 1250 | Medium | C-N stretch |

| 850 - 800 | Medium | C-S stretch |

| 700 - 600 | Strong | C-Br stretch |

Note: IR spectra of solid samples are commonly obtained using the KBr pellet or Nujol mull technique.

Table 3: Predicted Mass Spectrometry Data

| m/z Value | Relative Intensity | Assignment |

| 180 | High | [M]⁺ (with ⁷⁹Br isotope) |

| 182 | High | [M+2]⁺ (with ⁸¹Br isotope) |

| 101 | Medium | [M - Br]⁺ |

| 79/81 | Medium | [Br]⁺ |

Note: The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms within the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a spectral width of 0-200 ppm, a significantly larger number of scans compared to ¹H NMR, and a relaxation delay of 2-10 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Pay close attention to the isotopic pattern characteristic of bromine.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Expected mass spectrum isotope pattern for a singly brominated compound.

Methodological & Application

Application Notes and Protocols for the Use of 5-Bromo-1,3,4-thiadiazol-2-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3,4-thiadiazol-2-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The presence of a reactive bromine atom at the 5-position and a nucleophilic amino group at the 2-position allows for diverse functionalization, making it a valuable scaffold for the synthesis of novel compounds with a wide range of biological activities. Derivatives of 1,3,4-thiadiazole have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] This document provides detailed application notes and experimental protocols for the key synthetic transformations of this compound, including palladium-catalyzed cross-coupling reactions and the formation of Schiff bases.

Key Synthetic Applications

The synthetic utility of this compound primarily revolves around the functionalization of the C5-position via cross-coupling reactions and derivatization of the 2-amino group. These reactions enable the introduction of a wide variety of substituents, leading to the generation of diverse chemical libraries for drug discovery.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the 5-position of the thiadiazole ring. This reaction is crucial for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amine derivatives, a class of compounds frequently investigated for their anticancer properties.

Experimental Workflow for Suzuki-Miyaura Coupling

References

Application Notes and Protocols for the Synthesis of Thiadiazolo[3,2-α]pyrimidin-7-ones from 5-Bromo-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-bromo-substituted thiadiazolo[3,2-α]pyrimidin-7-ones, utilizing 5-Bromo-1,3,4-thiadiazol-2-amine as a key starting material. The resulting heterocyclic compounds are of significant interest in medicinal chemistry due to their potential as antimicrobial and cytotoxic agents.

Introduction

Thiadiazolo[3,2-α]pyrimidin-7-one derivatives are a class of fused heterocyclic compounds that have garnered considerable attention in the field of drug discovery. Their structural similarity to purine bases makes them promising candidates for interacting with biological targets. The introduction of a bromine atom at the 2-position of the thiadiazolopyrimidine scaffold provides a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document outlines two primary synthetic routes for the preparation of these valuable compounds.

Synthetic Pathways

Two principal synthetic strategies have been established for the synthesis of 2-bromo-thiadiazolo[3,2-α]pyrimidin-7-ones from this compound. The first route involves a cyclocondensation reaction with a β-ketoester, such as ethyl acetoacetate, facilitated by a dehydrating agent like polyphosphoric acid (PPA). The second route utilizes diketene to acylate the starting amine, followed by an intramolecular cyclization to yield the desired pyrimidinone ring.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-7-methyl-5H-[1][2][3]thiadiazolo[3,2-a]pyrimidin-5-one via β-Ketoester Condensation

This protocol is adapted from the general method for the synthesis of thiadiazolopyrimidines by the reaction of 2-aminothiadiazoles with β-ketoesters in the presence of polyphosphoric acid.[1]

Materials:

-

This compound

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA)

-

Ice-water

-

Ammonium hydroxide solution (concentrated)

-

Chloroform

-

Sodium sulfate (anhydrous)

-

Ethanol

Procedure:

-

In a round-bottom flask, a mixture of this compound (1.0 eq) and ethyl acetoacetate (1.2 eq) is prepared.

-

Polyphosphoric acid (PPA) (10-15 parts by weight relative to the amine) is added to the flask.

-

The reaction mixture is heated with stirring at 120-140°C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice.

-

The acidic solution is neutralized by the slow addition of concentrated ammonium hydroxide solution until a precipitate is formed.

-

The precipitate is collected by filtration, washed with water, and dried.

-

For purification, the crude product can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel using an appropriate eluent system (e.g., chloroform/methanol mixture).

Protocol 2: Synthesis of 2-Bromo-5-methyl-7H-[1][2][3]thiadiazolo[3,2-a]pyrimidin-7-one via Diketene Acylation

This protocol describes the synthesis through an initial acylation with diketene followed by cyclocondensation.[2]

Materials:

-

This compound

-

Diketene

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable anhydrous solvent in a round-bottom flask equipped with a reflux condenser.

-

Add diketene (1.1 eq) dropwise to the solution at room temperature with stirring.

-

After the addition is complete, add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting residue is triturated with a non-polar solvent (e.g., hexane or diethyl ether) to induce precipitation.

-

The solid product is collected by filtration, washed with the non-polar solvent, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Spectroscopic Data for 2-Bromo-5-methyl-7H-[1][2][3]thiadiazolo-[3,2-a]pyrimidin-7-one[6]

| Spectroscopic Technique | Observed Peaks/Shifts |

| ¹H NMR | Data not available in the provided search results. |

| ¹³C NMR | Specific shifts not detailed in the provided search results but a spectrum is available for reference. |

| Mass Spectrometry | Data not available in the provided search results. |

| Infrared (IR) | Data not available in the provided search results. |

Note: Detailed spectroscopic data was not available in the initial search results. Researchers should perform full characterization of the synthesized compounds.

Table 2: Biological Activity of Representative Thiadiazolo[3,2-α]pyrimidin-7-one Derivatives

The synthesized 2-bromo-thiadiazolo[3,2-α]pyrimidin-7-ones can be screened for various biological activities. The following table summarizes reported activities for analogous compounds.

| Compound/Derivative Type | Biological Activity | Cell Line/Organism | IC₅₀/MIC/Zone of Inhibition | Reference |

| 2-Alkanesulfinyl/alkanesulfonyl-7-methyl-5H-1,3,4-thiadiazolo[3,2-α]pyrimidin-5-one | Cytotoxic | Various cancer cell lines | Good activity, particularly with electrophilic substituents | [3] |

| Pyrazolopyrimido-thiadiazolopyrimidine derivatives | Cytotoxic | MCF-7 (Breast cancer) | IC₅₀: 5.69 to 9.36 µM | [3] |

| Arylidenethiazolo[3,2-a]pyrimidinones | Cytotoxic | Breast tumor cell lines | Strong effects at low concentrations | [4] |

| Halogenated thiazolo[3,2-a]pyrimidines | Cytotoxic | HCT-116 (Colon cancer) | Exhibited cytotoxic effects | [4] |

| 6-ethyl 2,3-dimethyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-[3][5]thiazolo[3,2-a]pyrimidine-2,3,6-tricarboxylate | Cytotoxic | HeLa (Cervical cancer) | IC₅₀ = 6.26 ± 0.6 μM | [5] |

| Various thiazolo[3,2-a]pyrimidine derivatives | Antimicrobial | S. aureus, E. coli, C. albicans | Moderate activity | [6][7] |

Application Workflow

The synthesized 2-bromo-thiadiazolo[3,2-α]pyrimidin-7-ones serve as key intermediates for the development of novel therapeutic agents. The workflow from synthesis to biological evaluation is depicted below.

Conclusion

The protocols outlined in these application notes provide a robust foundation for the synthesis of 2-bromo-thiadiazolo[3,2-α]pyrimidin-7-ones from this compound. These compounds are valuable scaffolds in medicinal chemistry, and their further derivatization and biological evaluation are encouraged to explore their full therapeutic potential. Researchers are advised to consult the primary literature for more detailed information and to ensure safe laboratory practices.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Synthesis and Characterization of Novel Thiazolo[3,2-a]pyrimidine Derivatives and Evaluation of Antioxidant and Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

Protocol for the Synthesis of 2-Bromoimidazo[2,1-b]thiadiazoles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bromo-substituted imidazo[2,1-b]thiadiazoles. The methodologies outlined are based on established synthetic routes reported in peer-reviewed literature. The primary approach involves a two-step process: first, the construction of the imidazo[2,1-b][1][2][3]thiadiazole core, followed by electrophilic bromination.

It is important to note that literature primarily reports the electrophilic substitution, such as bromination, occurring at the 5-position of the imidazo[2,1-b]thiadiazole ring system.[1][4]

Part 1: Synthesis of the Imidazo[2,1-b][1][2][3]thiadiazole Core

The general and widely adopted method for synthesizing the imidazo[2,1-b][1][2][3]thiadiazole scaffold is through the condensation of a 2-amino-1,3,4-thiadiazole derivative with an α-haloketone, typically a substituted phenacyl bromide.[2][5][6]

Experimental Protocol 1: Synthesis of 2,6-Disubstituted Imidazo[2,1-b][1][2][3]thiadiazoles

This protocol is adapted from the synthesis of 2-(4-chlorophenyl)-6-(substituted phenyl)imidazo[2,1-b][1][2][3]thiadiazole derivatives.[2]

Step 1: Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine

-

A mixture of 4-chlorobenzoic acid (50 mmol), thiosemicarbazide (50 mmol), and phosphorus oxychloride (POCl₃, 20 mL) is refluxed at 75°C for 2 hours.[2][6]

-

After cooling, the reaction mixture is carefully diluted with water and refluxed vigorously for an additional 4 hours.[2][6]

-

The hot mixture is filtered, and the filtrate is neutralized with a 10% potassium hydroxide solution.[6]

-

The resulting precipitate, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, is collected by filtration and recrystallized from a suitable solvent like ethanol.[6]

Step 2: Condensation with Substituted Phenacyl Bromides

-

A mixture of equimolar quantities of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine and a substituted phenacyl bromide is refluxed in dry ethanol for approximately 46 hours.[2]

-

The excess solvent is removed by distillation.

-

The solid hydrobromide salt that separates is collected by filtration.

-

The collected solid is suspended in water and neutralized with an aqueous sodium carbonate solution to obtain the free base.

-

The final product, the 2,6-disubstituted imidazo[2,1-b][1][2][3]thiadiazole, is filtered, washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol, methanol, or acetone).[2]

Quantitative Data for Imidazo[2,1-b][1][2][3]thiadiazole Synthesis

| Compound | Ar Substituent | Yield (%) | Melting Point (°C) |

| 5a | -H | 85 | 198-200 |

| 5b | 4-Br | 88 | 240-242 |

| 5c | 4-Cl | 90 | 235-237 |

| 5d | 4-F | 86 | 218-220 |

| 5h | 4-NO₂ | 92 | 280-282 |

Data adapted from various literature sources describing similar syntheses.

Part 2: Bromination of the Imidazo[2,1-b][1][2][3]thiadiazole Core

Electrophilic substitution on the imidazo[2,1-b]thiadiazole ring typically occurs at the 5-position.[1] The following protocol describes the synthesis of 5-bromo-imidazo[2,1-b][1][2][3]thiadiazole derivatives.

Experimental Protocol 2: Synthesis of 5-Bromo-6-aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles

This protocol is based on the bromination of 6-aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles.[1][4]

-

The starting imidazo[2,1-b]-1,3,4-thiadiazole derivative (e.g., compound 5a-i from the literature) is dissolved in a suitable solvent such as chloroform or acetic acid.

-

An equimolar amount of bromine, often dissolved in the same solvent, is added dropwise to the solution at room temperature with stirring.

-

The reaction mixture is stirred for a specified period, which can range from a few hours to overnight, until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is often poured into a solution of sodium thiosulfate to quench any excess bromine.

-

The product is then extracted with a suitable organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude 5-bromo derivative.

-

The crude product is purified by recrystallization or column chromatography.

The successful bromination at the 5-position is confirmed by ¹H-NMR spectroscopy, which shows the disappearance of the singlet corresponding to the H-5 proton of the imidazole ring.[1][4]

Quantitative Data for 5-Bromo-imidazo[2,1-b][1][2][3]thiadiazoles

| Starting Compound | Product (5-bromo derivative) | Yield (%) | Melting Point (°C) |

| 5a | 6a | 70 | 220-222 |

| 5b | 6b | 75 | 241-243 |

| 5c | 6c | 72 | 210-212 |

| 5d | 6d | 69 | 233-235 |

| 5e | 6e | 78 | 265-267 |

Note: The compound numbering and specific substituents are as reported in the source literature.[1]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the synthetic pathways described.

Caption: Synthetic workflow for 5-bromo-imidazo[2,1-b][1][2][3]thiadiazoles.

Caption: Detailed experimental protocol flow for synthesis and bromination.

References

- 1. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]